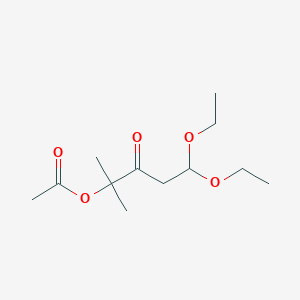
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate
Cat. No. B8520388
M. Wt: 246.30 g/mol
InChI Key: FJLNSJDWBNDVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030128B2
Procedure details


Boron trifluoride etherate (17.03 g, 120.0 mmol) was added drop-wise over 15 min to a cooled (−40° C.) solution of triethyl orthoformate (14.82 g, 100.0 mmol) in dichloromethane (50 ml). Stirring was continued for 10 min then the solution was transferred to an ice-water bath and stirred at 0° C. for 20 min. The mixture was cooled to −78° C., and acetic acid 1,1-dimethyl-2-oxopropyl ester (7.21 g, 50.0 mmol) added followed by drop-wise addition of N,N-diisopropylethylamine (19.39 g, 150.0 mmol) over 15 min. Stirring was continued for 1 h then the solution was poured onto a vigorously stirred mixture of saturated sodium hydrogencarbonate solution (500 ml) and dichloromethane (200 ml). The organic phase was separated, washed with ice-cold 1N sulfuric acid solution (2×500 ml) and ice-cold water (2×500 ml), dried over anhydrous sodium sulfate solution and evaporated to give acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester (12.32 g, 100%) as a yellow oil.







Yield
100%
Identifiers


|
REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[CH:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])OCC.[CH3:20][C:21]([O:26][C:27](=[O:29])[CH3:28])([CH3:25])[C:22](=[O:24])[CH3:23].C(N(CC)C(C)C)(C)C.C(=O)([O-])O.[Na+]>ClCCl>[CH2:18]([O:17][CH:10]([O:14][CH2:15][CH3:16])[CH2:23][C:22](=[O:24])[C:21]([O:26][C:27](=[O:29])[CH3:28])([CH3:25])[CH3:20])[CH3:19] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.03 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
14.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
7.21 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=O)(C)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
19.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was transferred to an ice-water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° C. for 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-cold 1N sulfuric acid solution (2×500 ml) and ice-cold water (2×500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC(C(C)(C)OC(C)=O)=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.32 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
